

# Spectroscopic Characterization of 2-(3-Aminophenoxy)benzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3-Aminophenoxy)benzamide

CAS No.: 93140-75-1

Cat. No.: B1456002

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## Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the molecule **2-(3-Aminophenoxy)benzamide**. While experimental spectra for this specific compound are not widely published, this guide offers a comprehensive, predictive interpretation of its Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing comparisons with analogous structures, this document serves as a valuable resource for the identification, characterization, and quality control of **2-(3-Aminophenoxy)benzamide** and related compounds in a research and drug development context.

# Introduction: The Significance of Spectroscopic Analysis

**2-(3-Aminophenoxy)benzamide** is a molecule of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a benzamide moiety, an ether linkage, and a primary aromatic amine. The precise arrangement of these groups dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and purity of such compounds. This guide delves into the predicted spectroscopic fingerprint of **2-(3-Aminophenoxy)benzamide**, offering a foundational understanding for researchers working with this or structurally similar molecules.

## Predicted $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted  $^1\text{H}$  NMR spectrum of **2-(3-Aminophenoxy)benzamide** in a suitable solvent (e.g.,  $\text{DMSO-d}_6$ ) would exhibit distinct signals corresponding to the aromatic protons of the two benzene rings and the protons of the amine and amide groups.

### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

A standard protocol for acquiring a  $^1\text{H}$  NMR spectrum would involve:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
- **Data Acquisition:** Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted  $^1\text{H}$  NMR Data and Interpretation

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0 - 7.8	d	1H	H on C adjacent to C=O	Deshielded by the electron-withdrawing carbonyl group.
~7.6 - 7.4	m	3H	Other benzamide ring protons	Complex multiplet due to overlapping signals.
~7.2 - 7.0	t	1H	H on aminophenoxy ring	Triplet due to coupling with two adjacent protons.
~6.8 - 6.5	m	3H	Other aminophenoxy ring protons	Signals are shifted upfield due to the electron-donating effect of the amino and ether groups.
~5.2	br s	2H	-NH <sub>2</sub> (amine)	Broad singlet, chemical shift can vary with concentration and temperature.
~7.8 and ~7.3	br s	2H	-CONH <sub>2</sub> (amide)	Two broad singlets for the non-equivalent amide protons due to restricted rotation around the C-N bond.[1]

## Predicted $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted  $^{13}\text{C}$  NMR spectrum of **2-(3-Aminophenoxy)benzamide** would show distinct signals for each unique carbon atom.

### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

The protocol for  $^{13}\text{C}$  NMR is similar to that of  $^1\text{H}$  NMR, with the following key differences:

- **Pulse Program:** A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- **Acquisition Time:** Longer acquisition times and a greater number of scans are generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### Predicted $^{13}\text{C}$ NMR Data and Interpretation

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~168	C=O (amide)	The carbonyl carbon is significantly deshielded.
~158	C-O (aminophenoxy ring)	Carbon attached to the ether oxygen is deshielded.
~149	C-NH <sub>2</sub> (aminophenoxy ring)	Carbon attached to the amino group.
~135	Quaternary C (benzamide ring)	The carbon to which the phenoxy group is attached.
~132 - 110	Aromatic CH carbons	Aromatic carbons of both rings, with those on the aminophenoxy ring appearing at a relatively higher field.
~120	Quaternary C (benzamide ring)	The carbon to which the amide group is attached.

## Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-(3-Aminophenoxy)benzamide** would be characterized by the vibrational frequencies of its key functional groups.

### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### Predicted IR Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Rationale
3450 - 3200	N-H stretch	Primary Amine (-NH <sub>2</sub> ) and Primary Amide (-CONH <sub>2</sub> )	Two bands are expected for the asymmetric and symmetric stretching of the primary amine. The amide N-H stretches will also appear in this region, likely as two distinct peaks.[2]
3050 - 3000	C-H stretch	Aromatic	Characteristic of C-H bonds on the benzene rings.
~1660	C=O stretch	Amide (Amide I band)	Strong absorption due to the carbonyl group of the benzamide.[2]
~1600	N-H bend	Primary Amine and Amide (Amide II band)	Bending vibration of the N-H bonds.
1600 - 1450	C=C stretch	Aromatic	Multiple bands characteristic of the benzene rings.
1250 - 1200	C-O stretch	Aryl ether	Asymmetric stretching of the C-O-C bond.
1100 - 1000	C-N stretch	Amine and Amide	Stretching vibration of the carbon-nitrogen bonds.

## Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

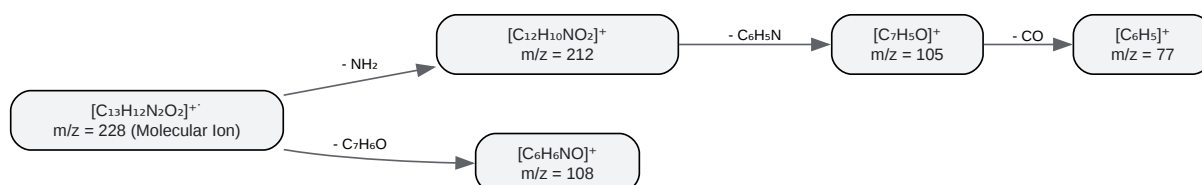
## Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI typically leads to more extensive fragmentation.
- **Mass Analysis:** A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

## Predicted Mass Spectrometry Data and Interpretation

The predicted molecular weight of **2-(3-Aminophenoxy)benzamide** ( $C_{13}H_{12}N_2O_2$ ) is approximately 228.25 g/mol .

## Predicted Fragmentation Pattern (Electron Ionization)



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Figure 1: Predicted Electron Ionization fragmentation pathway for **2-(3-Aminophenoxy)benzamide**.

### Interpretation of Key Fragments:

- m/z = 228: The molecular ion peak  $[M]^+$ .
- m/z = 212: Loss of the amino group ( $-NH_2$ ) from the benzamide moiety.

- $m/z = 108$ : Cleavage of the ether bond, resulting in the aminophenoxy radical cation.
- $m/z = 105$ : Formation of the benzoyl cation, a common fragment for benzamides.<sup>[3]</sup>
- $m/z = 77$ : Loss of carbon monoxide (CO) from the benzoyl cation to form the phenyl cation.  
<sup>[3]</sup>

## Conclusion

The comprehensive spectroscopic analysis presented in this guide, although predictive, provides a robust framework for the characterization of **2-(3-Aminophenoxy)benzamide**. The predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data offer a detailed and multi-faceted "fingerprint" of the molecule. Researchers can use this information to confirm the identity and assess the purity of synthesized **2-(3-Aminophenoxy)benzamide**, as well as to guide the interpretation of spectra for structurally related compounds. As with any predictive data, experimental verification is the gold standard, and this guide should serve as a valuable tool in that process.

## References

- FooDB. (2011). Showing Compound Benzamide (FDB023373). Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-[(3-Methoxyphenyl)methylamino]benzamide. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). IR spectrum of polyamide from 2, 3-bis (4'' -aminophenoxy)-4' -phenylene) quinoxaline, (VI) and terephthalic acid, YA-5. Retrieved from [\[Link\]](#)
- Society of Chemical Industry. (2004). Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,6-bis(3-aminophenoxy)benzotrile or 2,6-bis(4-aminophenoxy)benzotrile. Retrieved from [\[Link\]](#)
- mzCloud. (2016). 3 2 Aminophenyl thio 1 2 benzyloxy phenyl 3 phenylpropan 1 one. Retrieved from [\[Link\]](#)

- Wu, H., Liu, Z., & Bai, D. (2024). <sup>1</sup>H NMR Spectrum of Amide Compounds. University Chemistry, 39(3), 231-238. Retrieved from [\[Link\]](#)
- mzCloud. (n.d.). 3 Aminobenzamide. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [\[Link\]](#)
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4-AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Journal of Drug Delivery and Therapeutics, 12(4), 2260-2266. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [\[Link\]](#)
- ResearchGate. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Figure S42. <sup>1</sup>H NMR spectrum (100 MHz, CDCl<sub>3</sub>) of N-benzylbenzamide (7). Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [\[Link\]](#)
- MOLBASE Encyclopedia. (n.d.). 2-(3-aminophenoxy)-2-methylpropanamide. Retrieved from [\[Link\]](#)
- TSI Journals. (n.d.). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine. Retrieved from [\[Link\]](#)
- NP-MRD. (n.d.). <sup>13</sup>C NMR Spectrum (1D, 25 MHz, H<sub>2</sub>O, predicted) (NP0142794). Retrieved from [\[Link\]](#)
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). 2-Chloro-N-(3-methylphenyl)benzamide. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

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